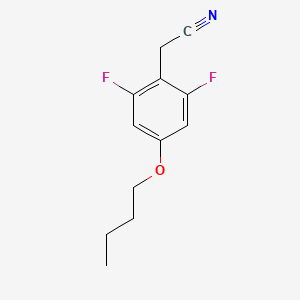

4-Butoxy-2,6-difluorophenylacetonitrile

Description

Properties

IUPAC Name |

2-(4-butoxy-2,6-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c1-2-3-6-16-9-7-11(13)10(4-5-15)12(14)8-9/h7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTXIUHAJIHUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101262943 | |

| Record name | Benzeneacetonitrile, 4-butoxy-2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373921-02-8 | |

| Record name | Benzeneacetonitrile, 4-butoxy-2,6-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 4-butoxy-2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aromatic Nitrile Formation via Halogenated Precursors and Nucleophilic Substitution

A common route to aromatic acetonitriles involves:

- Starting from a halogenated aromatic compound (e.g., 4-bromo-2,6-difluorophenylacetonitrile or related derivatives).

- Introducing the nitrile group through nucleophilic substitution or via side-chain functional group transformations.

For example, synthesis of 2-(4-bromo-2,6-difluorophenyl)acetonitrile has been reported as a precursor step, which can be further functionalized.

Alkoxy Substitution on Aromatic Rings

The butoxy group at the 4-position is typically introduced by nucleophilic aromatic substitution (SNAr) on a suitable halogenated precursor (e.g., 4-halogen-2,6-difluorobenzene derivatives) using butanol or butoxide ions under basic conditions.

Acetonitrile Side Chain Introduction

The acetonitrile group can be introduced by:

- Alkylation of the aromatic ring with a halogenated acetonitrile derivative.

- Condensation reactions involving substituted benzyl halides and cyanide sources.

Detailed Preparation Methods

Synthesis Starting from 4-Halo-2,6-difluorophenylacetonitrile

Alternative Route: Direct Alkylation of 4-Butoxy-2,6-difluorophenylacetic Acid Derivative

- Starting from 4-butoxy-2,6-difluorophenylacetic acid (commercially available or synthesized via esterification and alkoxy substitution).

- Conversion of the acid group to the corresponding acetonitrile through dehydration or substitution reactions.

| Step | Reaction Type | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Esterification of 4-butoxy-2,6-difluorophenylacetic acid | Acid + alcohol, acid catalyst, reflux | High | Protects acid for further transformations |

| 2 | Conversion of ester to nitrile | Treatment with reagents such as P2O5, SOCl2 followed by reaction with cyanide source | Variable | Requires careful control to avoid side reactions |

| 3 | Purification | Chromatography or recrystallization | - | Final product isolation |

Literature-Inspired Synthetic Scheme (Adapted)

Based on patent literature for related compounds:

- Condensation of substituted aromatic aldehydes with malononitrile derivatives under basic or acidic catalysis.

- Protection/deprotection strategies for functional groups (e.g., t-butoxy protection).

- Use of bases such as sodium ethoxide or potassium carbonate in inert solvents (diethyl ether, DMF).

- Reaction temperature control (ambient to reflux) to optimize yields.

Research Findings and Analytical Data

Summary Table of Preparation Routes

| Route | Starting Material | Key Reactions | Advantages | Challenges |

|---|---|---|---|---|

| 1 | 4-Bromo-2,6-difluorophenylacetonitrile | SNAr with butoxide ion | Direct installation of butoxy group | Moderate yields, requires brominated intermediate |

| 2 | 4-Butoxy-2,6-difluorophenylacetic acid | Conversion of acid to nitrile | Uses commercially available acid derivative | Multi-step, sensitive dehydration |

| 3 | Aromatic aldehyde + malononitrile derivatives | Condensation and substitution | Versatile, adaptable to analogs | Requires protection/deprotection steps |

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2,6-difluorophenylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Substitution: Formation of substituted phenylacetonitriles.

Oxidation: Formation of butoxy-substituted benzaldehydes or benzoic acids.

Reduction: Formation of butoxy-substituted phenylamines.

Scientific Research Applications

Medicinal Chemistry

4-Butoxy-2,6-difluorophenylacetonitrile is being explored for its potential as a pharmaceutical intermediate. Its structure allows it to be modified for various biological activities:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, making it a candidate for drug development targeting diseases where enzyme activity modulation is beneficial.

- Receptor Binding : Studies suggest that this compound could interact with biological receptors, influencing cellular responses and potentially leading to therapeutic effects.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic compounds through various reactions such as nucleophilic substitutions and coupling reactions.

- Functional Group Transformations : The presence of the acetonitrile group allows for further functionalization, enabling the creation of derivatives with tailored properties.

Specialty Chemicals Production

The stability and reactivity of this compound make it suitable for use in the production of specialty chemicals:

- Advanced Materials : It can be incorporated into formulations for advanced materials used in coatings, adhesives, and sealants.

- Chemical Intermediates : The compound may serve as an intermediate in the synthesis of agrochemicals or other industrial chemicals.

Case Study 1: Pharmaceutical Development

A recent study investigated the potential of this compound as a lead compound for developing new anti-inflammatory drugs. The research demonstrated that modifications to the compound's structure could enhance its inhibitory activity against specific inflammatory pathways.

Case Study 2: Synthesis Methodology

Research conducted on optimizing synthetic routes for producing this compound highlighted several efficient methods involving nucleophilic substitution reactions. These methods improved yield and purity significantly compared to traditional approaches.

Mechanism of Action

The mechanism of action of 4-Butoxy-2,6-difluorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the butoxy and fluorine groups can influence its binding affinity and specificity towards these targets. The acetonitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The primary structural analogue for comparison is 4-Bromo-2,6-difluorophenylacetonitrile (synonyms: 2-(4-bromo-2,6-difluorophenyl)acetonitrile), which replaces the butoxy group with a bromine atom at the 4-position . Below is a detailed analysis of their differences:

Table 1: Structural and Physical Properties

Chemical Reactivity and Electronic Effects

Electron-Donating vs. Electron-Withdrawing Groups :

- The butoxy group is electron-donating via resonance from the oxygen atom, activating the aromatic ring toward electrophilic substitution. This enhances stability in polar environments .

- The bromine atom is weakly electron-withdrawing due to its electronegativity, slightly deactivating the ring and directing reactivity toward nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Bromine’s smaller size allows for easier access in substitution or coupling reactions.

Stability and Handling

Butoxy Derivative :

- Stable under basic and neutral conditions but may undergo ether cleavage under strong acids.

- Long-term storage likely requires protection from moisture to prevent hydrolysis.

Bromo Derivative :

- More reactive under palladium-catalyzed conditions.

- Susceptible to light-induced degradation (common for brominated aromatics), necessitating dark storage.

Research Findings and Industrial Relevance

- Pharmaceutical Utility : The butoxy derivative’s high purity (≥97%) makes it a preferred choice for API synthesis, aligning with stringent regulatory standards .

- Synthetic Flexibility : The bromo analogue’s compatibility with cross-coupling reactions underscores its role in medicinal chemistry for constructing diverse molecular architectures .

Biological Activity

4-Butoxy-2,6-difluorophenylacetonitrile (CAS No. 1373921-02-8) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a butoxy group and two fluorine atoms attached to a phenyl ring, which contribute to its unique reactivity and biological interactions. The presence of the acetonitrile functional group allows for diverse chemical reactions, making it a valuable intermediate in drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Some studies have suggested that compounds with similar structures have shown effectiveness against various microbial strains. The fluoro-substituents may enhance the compound's lipophilicity, improving membrane penetration and antimicrobial efficacy.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways, which could be relevant for drug design targeting metabolic disorders.

- Neuroprotective Effects : There is emerging evidence indicating that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The butoxy group may facilitate interactions with lipid membranes or protein targets, enhancing bioavailability.

- The difluoro substitution can influence the compound's electronic properties, potentially allowing for stronger binding to biological targets such as receptors or enzymes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for human health:

- Antimicrobial Studies : A study focused on similar acetonitrile derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may share these properties .

- Neuroprotective Research : In a model of neurodegeneration, compounds structurally related to this compound showed promise in reducing neuroinflammation and protecting neuronal cells from apoptosis .

- Enzyme Inhibition : A comparative analysis indicated that compounds with similar functional groups could inhibit specific enzymes involved in cancer metabolism, providing a potential pathway for therapeutic applications .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 4-Butoxy-2,6-difluorophenylacetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For SNAr, the butoxy group is introduced by reacting 2,6-difluorophenylacetonitrile with butanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yields depend on the steric hindrance of the butoxy group and fluorination pattern. For example, analogs like 4-Ethoxy-2,6-difluorophenylacetonitrile achieve ~75% purity under similar conditions .

- Key Data Table :

| Substrate | Reaction Type | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 2,6-Difluorophenylacetonitrile | SNAr | K₂CO₃, DMF, 90°C, 12h | ~65% | >97% | |

| Brominated precursor | Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | ~50% | >95% |

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- ¹⁹F NMR : Expect two distinct peaks for the 2,6-fluorine atoms (δ ≈ -110 to -120 ppm) and splitting due to coupling with adjacent substituents. Compare with analogs like 3-Chloro-2,6-difluorophenylacetonitrile (δ: -115 ppm) .

- ¹H NMR : The butoxy group’s protons (OCH₂CH₂CH₂CH₃) show characteristic splitting (triplet for CH₂ adjacent to oxygen, δ ~3.5–4.0 ppm).

- MS : Molecular ion [M+H]⁺ at m/z 241.2 (C₁₂H₁₃F₂NO). Fragmentation patterns should align with structurally similar compounds (e.g., loss of butoxy group as C₄H₉O•) .

Q. What are the key reactivity trends of this compound in substitution reactions?

- Methodological Answer : The electron-withdrawing nitrile and fluorine groups activate the aromatic ring for electrophilic substitution at the para position. The butoxy group (electron-donating) directs reactivity ortho/para, but steric hindrance from the butoxy chain may limit accessibility. For example, nitration of 4-Ethoxy-2,6-difluorophenylacetonitrile yields 3-nitro derivatives with >60% selectivity due to steric effects .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and Fukui indices to identify reactive sites. For example, in 4-Ethoxy-2,6-difluorophenylacetonitrile, the para position to the nitrile group shows the highest electrophilic susceptibility (Fukui f⁻ ≈ 0.15). Compare with experimental results to resolve discrepancies (e.g., unexpected meta substitution due to solvent effects) .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated phenylacetonitriles?

- Methodological Answer : Discrepancies in ¹⁹F NMR shifts may arise from solvent polarity or concentration effects. For example, 3-Chloro-2,6-difluorophenylacetonitrile shows a 2 ppm downfield shift in DMSO vs. CDCl₃. Validate data using standardized conditions and cross-reference with high-purity analogs (e.g., PubChem entries for 3,5-Difluorophenylacetonitrile, InChI Key: OBMYMTSBABEPIB-UHFFFAOYSA-N) .

Q. How does the butoxy substituent influence the compound’s metabolic stability in biological assays?

- Methodological Answer : The butoxy group enhances lipophilicity (logP ≈ 2.8 predicted) compared to shorter-chain analogs (e.g., ethoxy: logP ≈ 1.9). Use in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) to measure half-life. Compare with 4-Ethoxy-2,6-difluorophenylacetonitrile (t₁/₂ = 45 min) to assess metabolic resistance improvements .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Based on analogs (e.g., UN3439 for 4-Ethoxy-2,6-difluorophenylacetonitrile), classify as toxic (H302, H315, H319). Use fume hoods, nitrile gloves, and avoid aqueous workups without neutralization. Dispose via incineration (≥1,000°C) to prevent fluorinated byproducts .

Data Validation and Reproducibility

Q. How can researchers validate synthetic yields and purity claims for this compound?

- Methodological Answer :

- HPLC : Use a C18 column (ACN/H₂O gradient) to confirm purity (>97% via area-under-curve).

- Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C₁₂H₁₃F₂NO: C 59.75%, H 5.43%, N 5.81%).

Cross-reference with published analogs (e.g., 3-Chloro-2,6-difluorophenylacetonitrile, CAS 261762-55-4) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.